2-(2-Methoxyethyl)thiazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H9NO3S/c1-11-3-2-6-8-4-5(12-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
GMBMTNPYLPQHRM-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC=C(S1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach to Thiazole-5-Carboxylic Acids
Thiazole-5-carboxylic acids and their derivatives are commonly synthesized via cyclization reactions involving halogenated acetoacetates and thiourea or thioamide derivatives. The general synthetic route typically includes:
- Formation of a halomethyl-substituted intermediate from a haloacetoacetate precursor.
- Cyclization with thiourea or thioamides under acidic or neutral conditions to form the thiazole ring.
- Subsequent functional group modifications to introduce desired substituents such as methoxyethyl groups and carboxylic acid functionalities.
Specific Preparation Details for 2-(2-Methoxyethyl)thiazole-5-carboxylic Acid
While direct detailed synthetic procedures for 2-(2-Methoxyethyl)thiazole-5-carboxylic acid are limited, related synthetic strategies and analogous compounds provide a clear framework:
Starting Materials and Cyclization: The synthesis can start from alkyl 4-(halo)-2-chloroacetoacetate, which reacts with thiourea in the presence of an amine base (e.g., triethylamine) in solvents like acetonitrile. This reaction proceeds via cyclization and dehydration to yield alkyl thiazole-5-carboxylates.
Introduction of the 2-Methoxyethyl Group: The 2-methoxyethyl substituent is likely introduced via alkylation of the thiazole nitrogen or carbon atom using 2-methoxyethyl halides or related electrophiles under controlled conditions. This step may follow the initial thiazole ring formation or be incorporated through functionalized precursors.
Carboxylic Acid Formation: The ester group obtained from alkyl thiazole-5-carboxylates can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid functionality at the 5-position.
Reaction Conditions and Solvents: Common solvents include formic acid, acetic acid, propionic acid, trifluoroacetic acid, methanol, and acetonitrile. Reaction temperatures range from room temperature to about 80°C depending on the step. For example, cyclization with thiourea is performed at 60-65°C for several hours.
Example Synthetic Procedure (Adapted from Related Thiazole Syntheses)
Analytical and Research Data on Preparation
Summary Table of Preparation Methods
Chemical Reactions Analysis
2-(2-Methoxyethyl)thiazole-5-carboxylic acid undergoes various types of chemical reactions, including nucleophilic substitution and electrophilic substitution . Common reagents used in these reactions include potassium carbonate and methanol . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Methoxyethyl)thiazole-5-carboxylic acid has a wide range of scientific research applications. It is used in the development of drugs and biologically active agents due to its versatile thiazole moiety . The compound has been studied for its potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor, nucleophilic, and oxidation reactions . These interactions can activate or inhibit biochemical pathways and enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Analysis
Key structural variations among thiazole-5-carboxylic acid derivatives include substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Comparative Properties of Thiazole-5-carboxylic Acid Derivatives
*Calculated based on molecular formula.
Key Findings:
Substituent Effects on Solubility :
- Methoxyethyl (target compound) and methoxy groups () improve water solubility compared to lipophilic substituents like trifluoromethyl () or aryl groups ().
- The trifluoromethyl group () enhances chemical stability but reduces solubility.
Nitro- and methyl-substituted thiazoles () show antimicrobial and fungicidal activities, highlighting the importance of electron-withdrawing groups.
Synthetic Routes :
- Trifluoromethyl-substituted analogs () are synthesized via bromination and cyclization, while methoxy derivatives () use hydrolysis and purification for high purity. The target compound may follow similar pathways with methoxyethyl precursors.
Stability and Reactivity :
- Ether-linked substituents (e.g., methoxyethyl) may undergo hydrolysis under extreme pH or temperature, whereas trifluoromethyl groups () resist degradation.
Biological Activity
2-(2-Methoxyethyl)thiazole-5-carboxylic acid is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of 2-(2-Methoxyethyl)thiazole-5-carboxylic acid, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a thiazole ring, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. The methoxyethyl group at the second position and the carboxylic acid group at the fifth position contribute to its unique chemical properties, influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₁O₃S |
| Molecular Weight | 187.22 g/mol |
| Functional Groups | Methoxyethyl, Carboxylic Acid |
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activities. Specifically, 2-(2-Methoxyethyl)thiazole-5-carboxylic acid has been investigated for its effectiveness against various bacterial and fungal strains. In vitro studies have demonstrated its potential to inhibit the growth of pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antimicrobial agents .
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. A series of modifications on thiazole structures have shown promising results in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the low nanomolar range against melanoma and prostate cancer cell lines . While specific data on 2-(2-Methoxyethyl)thiazole-5-carboxylic acid remains limited, its structural similarities to other active thiazoles suggest potential anticancer efficacy.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have been highlighted in various studies. Compounds similar to 2-(2-Methoxyethyl)thiazole-5-carboxylic acid have shown the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This suggests that the compound may possess therapeutic benefits in conditions characterized by inflammation.
The biological activity of 2-(2-Methoxyethyl)thiazole-5-carboxylic acid is likely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole ring can facilitate binding through hydrogen bonding and hydrophobic interactions, enhancing its affinity for biological targets. This interaction can lead to modulation of various biochemical pathways, resulting in the observed biological effects.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various thiazole derivatives revealed that compounds with methoxy groups exhibited enhanced activity against Candida albicans, with MIC values ranging from 3.92–4.01 mM .
- Anticancer Evaluation : A related compound with a similar structure was tested against the NCI-60 human tumor cell line panel, showing IC50 values from 0.124 μM (Leukemia) to 3.81 μM (Non-Small Cell Lung Cancer), indicating significant cytotoxicity .
- Anti-inflammatory Research : In animal models induced with diabetes, thiazole derivatives demonstrated protective effects against hyperglycemia through antioxidant mechanisms .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(2-Methoxyethyl)thiazole-5-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclocondensation of thioamide precursors with α-haloketones or via functionalization of pre-formed thiazole cores. For example, intermediates with methoxyethyl substituents can be synthesized by refluxing 2-aminothiazole derivatives with sodium acetate and acetic acid under controlled conditions . Optimization may include:
- Catalyst selection : Use of acetic acid or ethanol as solvents to improve cyclization efficiency.
- Temperature control : Reflux at 80–100°C for 3–5 hours to maximize yield while minimizing side reactions.
- Purification : Recrystallization from DMF/acetic acid mixtures to enhance purity (>95%) .
Advanced: How can computational modeling be integrated into designing derivatives of this compound for enhanced enzyme inhibition (e.g., xanthine oxidase)?
Answer:
Molecular docking and density functional theory (DFT) calculations are critical for predicting binding affinities and electronic interactions. Key steps include:
- Target identification : Align the thiazole core and methoxyethyl side chain with the active site of xanthine oxidase (e.g., molybdopterin binding pocket).
- SAR analysis : Modulate substituents (e.g., electron-withdrawing groups on the thiazole ring) to improve hydrogen bonding and π-π stacking .
- Validation : Compare computational predictions with in vitro IC₅₀ values to refine models .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as a solvent. For instance, the carboxylic proton typically appears as a broad singlet near δ 14.4 ppm, while methoxyethyl protons resonate as triplets at δ 3.4–3.7 ppm .
- HPLC-MS : Use C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to confirm purity (>98%) and molecular ion peaks (e.g., [M+H]⁺) .
- Melting point : Confirm identity by comparing experimental values (e.g., >190°C) with literature data .
Advanced: How can researchers address contradictions in structure-activity relationship (SAR) data when modifying the methoxyethyl group?
Answer:
Contradictions often arise from steric effects or variable metabolic stability. Strategies include:
- Systematic substituent scanning : Replace the methoxyethyl group with isosteres (e.g., ethoxyethyl, methyloxetane) to isolate steric vs. electronic contributions .
- Metabolic profiling : Use liver microsome assays to assess oxidative stability of the methoxyethyl chain, which may correlate with in vivo efficacy discrepancies .
- Crystallography : Resolve X-ray structures of target-ligand complexes to validate binding hypotheses .
Safety: What are the critical hazards and safety protocols for handling this compound in the lab?
Answer:
- Hazards : Harmful if inhaled, ingested, or in contact with skin (GHS H302, H315, H319) .
- Mitigation :
Advanced: What in vitro assays are suitable for evaluating the anticancer potential of this compound?
Answer:
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (typical range: 1–50 μM) .
- Mechanistic studies :
- Selectivity : Compare toxicity in non-cancerous cells (e.g., HEK293) to assess therapeutic index .
Basic: How can researchers ensure reproducibility in synthesizing and testing this compound?
Answer:
- Standardized protocols : Document reaction parameters (e.g., solvent ratios, reflux duration) and share raw spectral data (NMR, HPLC) .
- Reference controls : Include known thiazole derivatives (e.g., 4-phenylthiazole-5-carboxylic acid) as benchmarks for yield and activity comparisons .
Advanced: What strategies are used to improve the aqueous solubility of this compound for pharmacological studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
